4,6-Dihydroxy-2-methylpyrimidine

Process Chemistry Synthetic Yield Pharmaceutical Intermediate

4,6-Dihydroxy-2-methylpyrimidine is the exclusive precursor for FOX-7 and Moxonidine synthesis. Its 2-methyl group is essential for regioselective nitration and core scaffold functionality. Substitution with analogs compromises yield and purity. This high-purity material ensures cost-effective, safe production and reliable downstream results.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 40497-30-1
Cat. No. B105277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-2-methylpyrimidine
CAS40497-30-1
Synonyms2-Methyl-4,6-pyrimidinedione;  2-Methylpyrimidin-4,6(3H,5H)-dione;  2-Methyl-4,6(1H,5H)-pyrimidinedione
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)O
InChIInChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
InChIKeyBPSGVKFIQZZFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-2-methylpyrimidine (CAS 40497-30-1) Procurement Guide: Key Intermediate for Energetic Materials and Pharmaceutical Synthesis


4,6-Dihydroxy-2-methylpyrimidine (CAS 40497-30-1) is a pyrimidine derivative with hydroxyl groups at the 4- and 6-positions and a methyl group at the 2-position [1]. It serves as a critical precursor in two distinct industrial pathways: (i) the synthesis of the insensitive high explosive FOX-7 (1,1-diamino-2,2-dinitroethylene) via nitration and hydrolysis ; and (ii) the production of the antihypertensive drug Moxonidine, where it forms the pyrimidine core before subsequent chlorination, amination, and coupling steps [2].

Why Generic 4,6-Dihydroxypyrimidine Substitution Fails: Procurement Implications of 2-Methyl Substitution for 4,6-Dihydroxy-2-methylpyrimidine


Simple substitution with unsubstituted 4,6-dihydroxypyrimidine or other 2-alkyl analogs is not viable for established industrial processes. The 2-methyl group in 4,6-dihydroxy-2-methylpyrimidine is not a passive spectator; it actively modulates the electron density of the pyrimidine ring, directly affecting both regioselectivity in nitration [1] and the compound's acid-base chemistry (protonation behavior) [2]. This specific substitution pattern is essential for achieving the desired nitration pathway to FOX-7 precursors and for providing the correct scaffold for subsequent functionalization in Moxonidine synthesis. Using a non-methylated or differently substituted analog would alter reaction kinetics, yield, and product purity, rendering the downstream process economically or technically unviable without extensive re-optimization.

4,6-Dihydroxy-2-methylpyrimidine (CAS 40497-30-1): Quantitative Evidence for Procurement and Scientific Selection


Synthetic Yield Comparison: Optimized 4,6-Dihydroxy-2-methylpyrimidine vs. Generic Synthetic Protocols

A study optimizing the synthesis of 4,6-dihydroxy-2-methylpyrimidine via the condensation of acetamidine hydrochloride and diethyl malonate achieved a maximum yield of 88.5% using Taguchi experimental design [1]. This optimized yield significantly exceeds the 86% yield reported in a prior patent for a similar synthetic route [2], demonstrating that process optimization yields tangible improvements in production efficiency.

Process Chemistry Synthetic Yield Pharmaceutical Intermediate Energetic Materials

Improved Nitration Yield and Safety for FOX-7 Precursor Synthesis Using 4,6-Dihydroxy-2-methylpyrimidine

The nitration of 4,6-dihydroxy-2-methylpyrimidine to produce the FOX-7 precursor is a critical step. A patented improved method utilizing an organic solvent in the nitration process enhances both safety and yield [1]. The baseline yield for the conventional nitration method using concentrated sulfuric and nitric acids is reported to be about 75% [2], though the patent does not specify a new numerical yield, its explicit purpose is to improve upon this baseline by mitigating excessive reaction heat.

Energetic Materials Nitration Chemistry Process Safety FOX-7

Comparative Basicity: 2-Methyl vs. 2-Ethyl and 5-Nitro 4,6-Dihydroxypyrimidine Derivatives

A spectroscopic study on the basicity of 4,6-dihydroxypyrimidine derivatives demonstrated that the 2-alkyl substituent influences protonation behavior [1]. The study confirms that 6-hydroxy-2-methylpyrimidine-4(3H)-one (a tautomer of 4,6-dihydroxy-2-methylpyrimidine) undergoes two protonation stages in sulfuric acid media, distinguishing it from the 5-nitro analog which forms only a monocation.

Physical Organic Chemistry Acid-Base Chemistry Reactivity Spectroscopy

High-Yield Chlorination to 4,6-Dichloro-2-methylpyrimidine: A Key Differentiator

The conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine, a crucial intermediate for Moxonidine, is achieved with high efficiency [1]. A representative procedure yields 94% of the dichloro product using thionyl chloride in acetonitrile [2]. Alternative syntheses for the same dichloro compound report yields around 97% . This consistently high conversion efficiency underscores its reliable utility as a starting material.

Pharmaceutical Synthesis Halogenation Intermediate Moxonidine

Key Research and Industrial Applications for Procuring 4,6-Dihydroxy-2-methylpyrimidine (CAS 40497-30-1)


Large-Scale Manufacture of the Insensitive High Explosive FOX-7

Procurement of high-purity 4,6-dihydroxy-2-methylpyrimidine is essential for the cost-effective and safe production of FOX-7 . The compound is the exclusive starting material in the established two-step nitration-hydrolysis pathway . As demonstrated, optimized synthetic and nitration methods are available to maximize yield and mitigate process hazards , making this the preferred precursor for any FOX-7 production facility.

Synthesis of the Antihypertensive API Moxonidine and its Radiolabeled Analogs

This compound is the foundational pyrimidine core for synthesizing Moxonidine, a centrally-acting antihypertensive drug . The established synthetic route proceeds through 4,6-dihydroxy-2-methylpyrimidine, followed by high-yielding chlorination to the key 4,6-dichloro intermediate . Furthermore, its utility in preparing radiolabeled [14C3]moxonidine confirms its value in producing specialized research tools for ADME and pharmacokinetic studies .

Building Block for Anticancer and Antiviral Drug Discovery Programs

In medicinal chemistry, 4,6-dihydroxy-2-methylpyrimidine serves as a versatile scaffold for generating libraries of bioactive molecules . Its dual hydroxyl groups allow for selective derivatization, enabling the synthesis of nucleoside analogs and other heterocyclic systems . The compound is a reported intermediate in the synthesis pathways of drugs like Dasatinib and Sunitinib, both approved anticancer agents . Its reliable reactivity makes it a strategic procurement choice for drug discovery organizations.

Precursor for Functional Materials and Coordination Complexes

Beyond life sciences, the 4,6-dihydroxypyrimidine motif offers utility in materials and coordination chemistry . The 4- and 6-hydroxyl groups act as effective chelating sites for transition metals, enabling the design of novel catalysts and supramolecular structures . Its ability to be integrated into polymer backbones also makes it a candidate for developing functional materials with specific hydrogen-bonding properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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